molecular formula C19H16N2O2 B039100 Neihumycin CAS No. 111451-12-8

Neihumycin

Cat. No. B039100
M. Wt: 304.3 g/mol
InChI Key: CKMSPKVRKZDILM-MCOFMCJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The total synthesis of Neihumycin has been achieved . The structure of Neihumycin was determined based on spectral evidence and X-ray crystallographic analysis .


Molecular Structure Analysis

Neihumycin has been determined as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one . This determination was based upon spectral evidence and X-ray crystallographic analysis .


Physical And Chemical Properties Analysis

Neihumycin was isolated as yellow crystals . It showed a melting point of 175176°C and gave a single spot on TLC (silica gel, Rf 0.69, chloroform - acetone (10 : 1)) . It is soluble in DMSO and insoluble in methanol, benzene, n-hexane, and water .

Scientific Research Applications

Additionally, the research on similar compounds offers insights into the broader context of antibiotic research and potential applications:

  • Negamycin (NEG)

    A ribosome-targeting antibiotic that inhibits translocation and stimulates miscoding by interacting with rRNA and tRNA. This was reported by Polikanov, Y., Szal, T., Jiang, F., et al. (2014) in the paper "Negamycin interferes with decoding and translocation by simultaneous interaction with rRNA and tRNA" (Polikanov et al., 2014).

  • N6-(3-Aminopropyl)-negamycin (31f)

    Shows a 4-fold improvement in antibacterial activity against key bacterial pathogens, indicating potential for clinical development, as discussed by McKinney, D., Basarab, G., Cocozaki, A., et al. (2015) in "Structural Insights Lead to a Negamycin Analogue with Improved Antimicrobial Activity against Gram-Negative Pathogens" (McKinney et al., 2015).

properties

IUPAC Name

(3Z,6Z)-3,6-dibenzylidene-5-methoxypyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-23-19-17(13-15-10-6-3-7-11-15)20-18(22)16(21-19)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMSPKVRKZDILM-MCOFMCJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC2=CC=CC=C2)C(=O)NC1=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC\1=N/C(=C\C2=CC=CC=C2)/C(=O)N/C1=C\C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neihumycin

CAS RN

111451-12-8
Record name Neihumicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111451128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W RONG-YANG, LM Yang, T Yokoi… - The Journal of …, 1988 - jstage.jst.go.jp
Materials and Methods Isolation and Purification of NH3-1 Strain NH3-1was isolated from a soil sample collected in Nei-Hu, near Taipei, Taiwan. A2-g sample of soil was added to 10 ml …
Number of citations: 22 www.jstage.jst.go.jp
KJ Buysens, DM Vandenberghe, SM Toppet… - Journal of the …, 1996 - pubs.rsc.org
3-Aryl-, 3-benzyl- and 3-methoxy-6-(1-bromoalkyl/benzyl)-5-chloropyrazin-2(1H)-ones 6 have been synthesised and converted into new 6-alkylidene/benzylidene-5-chloro-3,6-…
Number of citations: 17 pubs.rsc.org
LM Yang - 1986 - … of North Carolina at Chapel Hill
Number of citations: 0

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